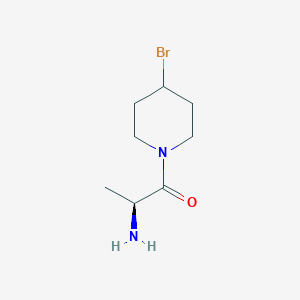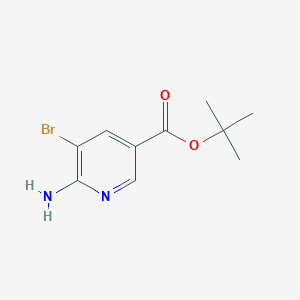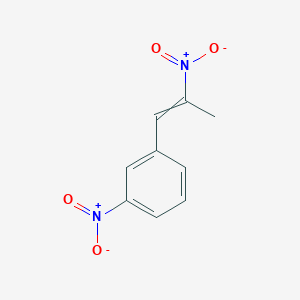
4-Chlorobutyric anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobutyric anhydride is an organic compound with the molecular formula C8H12Cl2O3. It is a derivative of butyric acid, where a chlorine atom is substituted at the fourth position of the butyric acid chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
4-Chlorobutyric anhydride can be synthesized through the acylation of gamma-butyrolactone using sulfur oxychloride in the presence of a mixed catalyst. The reaction is carried out at a temperature range of 50-80°C for 5-7 hours, followed by vacuum distillation to remove excess sulfur oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acylation reactions but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chlorobutyric anhydride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.
Hydrolysis: Reacts with water to form 4-chlorobutyric acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves amines and is carried out in the presence of a base such as pyridine.
Hydrolysis: Requires water and is usually performed under acidic or basic conditions.
Esterification: Involves alcohols and is often catalyzed by acids.
Major Products
Amides: Formed from nucleophilic substitution reactions.
4-Chlorobutyric Acid: Formed from hydrolysis.
Esters: Formed from esterification reactions.
科学研究应用
4-Chlorobutyric anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chlorobutyric anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the chlorine atom acts as a leaving group, facilitating the formation of new chemical bonds. This mechanism is crucial in the formation of amides, esters, and other derivatives .
相似化合物的比较
Similar Compounds
4-Chlorobutyric Acid: The hydrolyzed form of 4-Chlorobutyric anhydride.
4-Chlorobutyryl Chloride: Another derivative of butyric acid with similar reactivity.
Gamma-Chlorobutyric Acid: A positional isomer with similar chemical properties.
Uniqueness
This compound is unique due to its ability to undergo a wide range of nucleophilic substitution reactions, making it a versatile reagent in organic synthesis. Its reactivity and the presence of the chlorine atom provide distinct advantages in the formation of various chemical derivatives .
属性
分子式 |
C8H12Cl2O3 |
|---|---|
分子量 |
227.08 g/mol |
IUPAC 名称 |
4-chlorobutanoyl 4-chlorobutanoate |
InChI |
InChI=1S/C8H12Cl2O3/c9-5-1-3-7(11)13-8(12)4-2-6-10/h1-6H2 |
InChI 键 |
VAXCCWFPTAPDMK-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)OC(=O)CCCCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
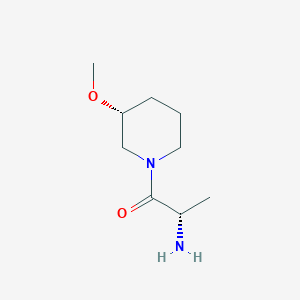
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
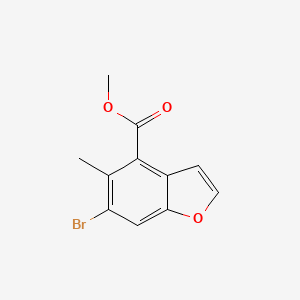


![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)
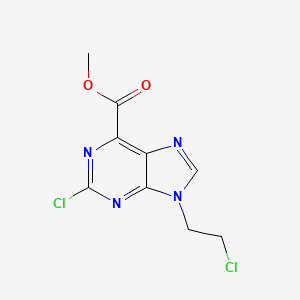
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
